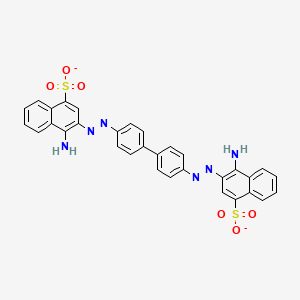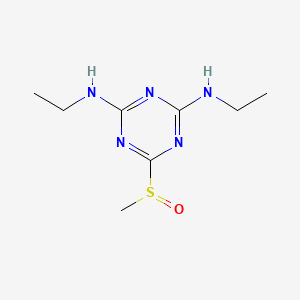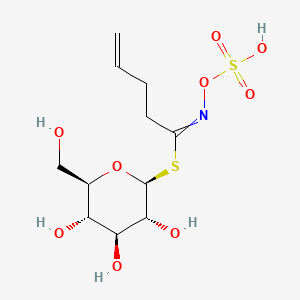
(2,5-Dihydroxy-4-methoxyphenyl)-phenylmethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone can be prepared by the reaction of chloroacetonitrile with methoxyhydroquinone .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "(2,5-Dihydroxy-4-methoxyphenyl)-phenylmethanone" .Applications De Recherche Scientifique
1. Anticancer Activity
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound related to (2,5-Dihydroxy-4-methoxyphenyl)-phenylmethanone, has shown promising anticancer therapeutic potential. Studies have demonstrated its potent cytotoxicity in various tumor cell lines and its ability to induce apoptosis in cancer cells by inhibiting tubulin polymerization and causing cell cycle arrest in the G2/M phase (Magalhães et al., 2013). Another study highlighted its in vitro and in vivo antitumor effects without substantial toxicity, suggesting its potential as an effective cancer treatment (Magalhães et al., 2011).
2. Chemical Synthesis and Characterization
The synthesis and characterization of Schiff base ligands related to (2,5-Dihydroxy-4-methoxyphenyl)-phenylmethanone have been explored. One study focused on synthesizing tetradentate Schiff base ligands using 3,4-diaminobenzophenone and salicylaldehyde derivatives, providing insights into the chemical properties and potential applications of these compounds (Asadi et al., 2011).
3. Electrosynthesis of Derivatives
Electrochemical synthesis methods have been utilized to create novel derivatives of (2,5-Dihydroxy-4-methoxyphenyl)-phenylmethanone. One study demonstrated a two-step one-pot electrochemical synthesis approach to produce novel 8-amino-1,4-benzoxazine derivatives with potential anti-stress oxidative properties (Largeron & Fleury, 1998).
4. Structure-Activity Relationships
Research has also been conducted on the structure-activity relationships of derivatives of (2,5-Dihydroxy-4-methoxyphenyl)-phenylmethanone, particularly focusing on their potential as aldose reductase inhibitors and their selectivity and potency in this role. This research provides insights into the molecular design of these compounds for therapeutic purposes (Chatzopoulou et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dihydroxy-4-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-8-11(15)10(7-12(13)16)14(17)9-5-3-2-4-6-9/h2-8,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJVELXCUBWAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398097 | |
| Record name | Cearoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cearoin | |
CAS RN |
52811-37-7 | |
| Record name | Cearoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N-[4-[2-(4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]phenyl]benzenesulfonamide](/img/structure/B1228736.png)





![3-nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide](/img/structure/B1228751.png)

![4-(4-chlorophenyl)-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1228755.png)
![5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone](/img/structure/B1228757.png)

![1-(3-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea](/img/structure/B1228760.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(2-furanylmethyl)-6,7-dimethoxyquinazoline-2,4-dione](/img/structure/B1228762.png)